molecular formula C13H15N3 B11773587 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole

Cat. No.: B11773587
M. Wt: 213.28 g/mol
InChI Key: LEBOOPITOUPVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyrrolidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1-pyrrolidinyl-3-oxopropane under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

    1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one: Shares the pyrrolidinyl and phenyl groups but differs in the core structure.

    1-Phenyl-3-(pyrrolidin-1-yl)butan-1-one: Another similar compound with a different carbon chain length.

Uniqueness: 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole is unique due to its specific pyrazole core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpyrazole

InChI

InChI=1S/C13H15N3/c1-2-6-12(7-3-1)16-11-8-13(14-16)15-9-4-5-10-15/h1-3,6-8,11H,4-5,9-10H2

InChI Key

LEBOOPITOUPVDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.